Cas no 2580099-22-3 (4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine)

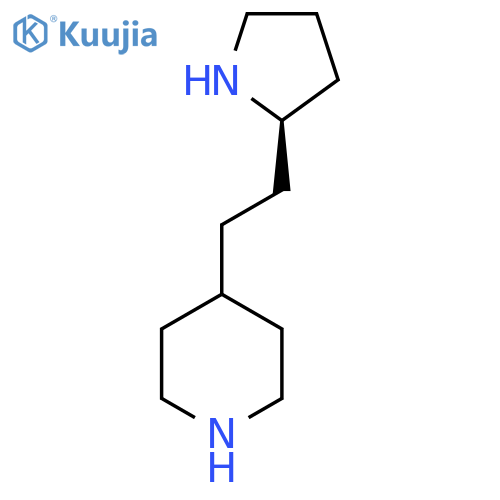

2580099-22-3 structure

商品名:4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine 化学的及び物理的性質

名前と識別子

-

- 2580099-22-3

- 4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine

- EN300-27718859

- 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine

-

- インチ: 1S/C11H22N2/c1-2-11(13-7-1)4-3-10-5-8-12-9-6-10/h10-13H,1-9H2/t11-/m0/s1

- InChIKey: HKKZCLPDDZRNQD-NSHDSACASA-N

- ほほえんだ: N1CCC[C@H]1CCC1CCNCC1

計算された属性

- せいみつぶんしりょう: 182.178298710g/mol

- どういたいしつりょう: 182.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 24.1Ų

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27718859-0.25g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 0.25g |

$789.0 | 2025-03-20 | |

| Enamine | EN300-27718859-10g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 10g |

$3683.0 | 2023-09-10 | ||

| Enamine | EN300-27718859-5g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 5g |

$2485.0 | 2023-09-10 | ||

| Enamine | EN300-27718859-1.0g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 1.0g |

$857.0 | 2025-03-20 | |

| Enamine | EN300-27718859-5.0g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 5.0g |

$2485.0 | 2025-03-20 | |

| Enamine | EN300-27718859-0.5g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 0.5g |

$823.0 | 2025-03-20 | |

| Enamine | EN300-27718859-0.1g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 0.1g |

$755.0 | 2025-03-20 | |

| Enamine | EN300-27718859-2.5g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 2.5g |

$1680.0 | 2025-03-20 | |

| Enamine | EN300-27718859-10.0g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 10.0g |

$3683.0 | 2025-03-20 | |

| Enamine | EN300-27718859-0.05g |

4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine |

2580099-22-3 | 95.0% | 0.05g |

$719.0 | 2025-03-20 |

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

2580099-22-3 (4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬